molecular formula C4H8N4O B2833334 (2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol CAS No. 1555333-79-3

(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol

Cat. No.: B2833334
CAS No.: 1555333-79-3
M. Wt: 128.135
InChI Key: LMKXAWPUZDGLEC-UHFFFAOYSA-N
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Description

(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol is a chemical compound with the molecular formula C4H8N4O. It belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom.

Preparation Methods

The synthesis of (2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol typically involves the reaction of ethylamine with sodium azide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The final product is obtained after purification steps such as recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity of the product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and water, and the reactions are typically carried out at elevated temperatures .

Chemical Reactions Analysis

(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Scientific Research Applications

(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol can be compared with other tetrazole derivatives, such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole. While these compounds share the tetrazole ring structure, they differ in their substituents, which can influence their chemical and biological properties .

    5-Phenyl-1H-tetrazole: This compound has a phenyl group attached to the tetrazole ring, which enhances its stability and lipophilicity.

    5-Methyl-1H-tetrazole: The presence of a methyl group makes this compound more hydrophobic compared to this compound.

Properties

IUPAC Name

(2-ethyltetrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-2-8-6-4(3-9)5-7-8/h9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKXAWPUZDGLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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